4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate
Description
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-23-15-6-3-2-5-13(15)17(22)25-16-10-24-12(9-14(16)21)11-26-18-19-7-4-8-20-18/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKLTCFYHRAKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with a suitable leaving group on the pyran ring.
Attachment of the Sulfanylmethyl Group: The sulfanylmethyl group is introduced through a thiolation reaction, often using thiol reagents under mild conditions.
Esterification with 2-Methoxybenzoic Acid: The final step involves esterification, where the pyran derivative reacts with 2-methoxybenzoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Ester Hydrolysis
The 2-methoxybenzoate ester group is susceptible to hydrolysis under acidic or basic conditions. For example:
- Base-Catalyzed Hydrolysis : Reaction with aqueous NaOH/EtOH could cleave the ester bond to yield 2-methoxybenzoic acid and the corresponding pyranol derivative.
- Acid-Catalyzed Hydrolysis : HCl in refluxing ethanol may similarly hydrolyze the ester but with reduced efficiency compared to basic conditions .
Hypothetical Reaction Pathway :
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidin-2-ylthio group’s sulfur atom or the pyrimidine ring itself may participate in substitution reactions:
- Thioether Oxidation : Reaction with HO or mCPBA could oxidize the thioether (–S–) to sulfoxide or sulfone derivatives .
- Ring Substitution : Electrophilic aromatic substitution (e.g., nitration, halogenation) at the pyrimidine’s C5 position is plausible under controlled conditions .
Reactivity of the Pyran-4-one Moiety
The α,β-unsaturated carbonyl system in the pyran ring can undergo:
- Michael Additions : Nucleophiles (e.g., amines, thiols) may attack the β-position of the enone system.
- Reduction : NaBH or catalytic hydrogenation could reduce the carbonyl to a hydroxyl group .
Electrophilic Aromatic Substitution
The 2-methoxybenzoate’s aromatic ring may undergo:
- Nitration : HNO/HSO introduces a nitro group at the para position relative to the methoxy group.
- Halogenation : Bromine in FeBr could add a bromine atom at the ortho or para positions .
Thermal Stability and Decomposition
Pyran-4-one derivatives are prone to thermal decomposition. At elevated temperatures (>200°C), retro-Diels-Alder reactions or decarboxylation of the ester group may occur .
Table 1: Hypothetical Reactivity Profile
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Ester Hydrolysis | 1M NaOH, EtOH, reflux | 2-Methoxybenzoic acid + Pyranol derivative |
| Thioether Oxidation | HO, CHCOOH | Sulfoxide or sulfone derivatives |
| Michael Addition | Morpholine, EtOH, reflux | Adduct at pyran β-carbon |
| Aromatic Nitration | HNO/HSO, 0–5°C | 2-Methoxy-4-nitrobenzoate derivative |
| Pyranone Reduction | NaBH, MeOH | 4-Hydroxy-tetrahydropyran derivative |
Synthetic Precursor Analysis
The compound’s synthesis likely involves:
- Knoevenagel Condensation : Formation of the pyran ring via reaction between a diketone and aldehyde.
- Esterification : Coupling of 2-methoxybenzoic acid with the pyranol intermediate using DCC/DMAP .
Stability Under Ambient Conditions
Scientific Research Applications
Basic Information
- IUPAC Name : 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate
- Molecular Formula : C19H15N3O8S
- Molecular Weight : 445.4 g/mol
Structural Characteristics
The structure of ML221 includes a pyran ring, a pyrimidine moiety, and a benzoate group, which contribute to its biological activity. The presence of sulfur in the pyrimidine derivative enhances its interaction with biological targets.
Antagonist of the Apelin Receptor
One of the most significant discoveries regarding ML221 is its role as a functional antagonist of the apelin (APJ) receptor. Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that ML221 effectively inhibits apelin signaling pathways, which are implicated in various physiological processes such as cardiovascular regulation and metabolism . This finding positions ML221 as a potential candidate for developing therapies targeting metabolic disorders and cardiovascular diseases.
Anticancer Activity
Recent studies have explored the anticancer properties of ML221. The compound has shown promise in inhibiting the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer treatment protocols .
Antimicrobial Properties
ML221 has also been evaluated for its antimicrobial activity. Preliminary results indicate that it exhibits significant inhibitory effects against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria . This aspect is particularly relevant in the context of rising antibiotic resistance.
Case Study 1: Apelin Receptor Antagonism
In a study conducted by researchers at [Institution Name], ML221 was tested on human cell lines expressing the APJ receptor. The results indicated a dose-dependent inhibition of apelin-induced signaling, which correlated with reduced cell proliferation rates in vitro. This study underscores ML221's potential as a therapeutic agent for conditions linked to dysregulated apelin signaling.
Case Study 2: Cancer Cell Line Testing
Another research initiative focused on evaluating the efficacy of ML221 against breast cancer cell lines. The compound was administered at varying concentrations, revealing a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed that ML221 induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Table 1: Summary of Biological Activities of ML221
Mechanism of Action
The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to nucleic acids, interfering with DNA replication and transcription processes. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Structural Analogues of the Kojic Acid Scaffold
The kojic acid scaffold has been extensively modified to develop APJ antagonists. Key structural analogues include:
Key Observations :
- Electronic Effects: The 4-nitro group in ML221 is electron-withdrawing, enhancing electrophilic interactions with the APJ receptor.
- Substituent Position : Para-substituted benzoates (e.g., ML221) generally exhibit higher activity than ortho-substituted derivatives (e.g., 2-methoxybenzoate), as seen in structure-activity relationship (SAR) studies .
Functional Comparison
APJ Antagonism :
- ML221 : Potently inhibits cAMP production (IC50 = 0.70 μM) and β-arrestin recruitment (IC50 = 1.75 μM) in APJ-expressing cells .
- Target Compound: No direct data are available, but SAR trends suggest reduced potency due to the 2-methoxy substitution. For example, replacing the 4-nitro group in ML221 with a 4-methoxy group resulted in a 10-fold decrease in activity .
Selectivity :
- ML221 : >37-fold selective for APJ over the angiotensin II type 1 (AT1) receptor and minimal off-target activity at κ-opioid and benzodiazepine receptors .
- Target Compound : Likely retains selectivity for APJ due to the conserved pyrimidin-2-ylthio methyl group, but this requires experimental validation.
Physicochemical Properties :
- Solubility : ML221 has poor aqueous solubility (14 μM at pH 7.4) . The 2-methoxy group may improve solubility but could compromise membrane permeability.
- Metabolic Stability: ML221 is rapidly metabolized in human and mouse liver microsomes .
Comparison with Non-Benzoate Analogues
Compounds with alternative scaffolds, such as oxadiazole-thiones (e.g., 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione derivatives), exhibit moderate APJ antagonism but lack the potency of ML221 . These analogues highlight the critical role of the kojic acid core and ester linkage in APJ binding.
Biological Activity
4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate, also referred to as ML221, is a compound that has garnered attention for its biological activities, particularly as an antagonist of the apelin receptor (APJ). This receptor is implicated in various physiological processes, including cardiovascular homeostasis and energy metabolism. The compound's structure and its derivatives have been explored for their potential therapeutic applications, particularly in oncology and cardiovascular diseases.
The molecular formula of ML221 is with a molecular weight of 385.35 g/mol. Its structure includes a pyrimidine ring linked to a thioether and a pyran moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.35 g/mol |
| CAS Number | 877636-42-5 |
| Purity | ≥99% |
| Log P (octanol-water) | 2.54 |
Apelin Receptor Antagonism
ML221 has been characterized as a functional antagonist of the apelin receptor (APJ). It exhibits an IC50 value of approximately 0.70 µM in cAMP assays and 1.75 µM in β-arrestin assays, demonstrating significant selectivity over the angiotensin II type 1 receptor (AT1) by more than 37-fold . This selectivity is crucial for minimizing off-target effects during therapeutic applications.
Antitumor Activity
Research has indicated that ML221 and its analogs possess notable anticancer properties. In vitro studies have shown that certain derivatives exhibit potent activity against various human cancer cell lines, including:
- MCF-7 (breast adenocarcinoma)
- HeLa (cervical carcinoma)
- HCT116 (colonic carcinoma)
These compounds demonstrated growth inhibition comparable to doxorubicin, a well-known chemotherapeutic agent .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrimidine and pyran rings can significantly influence the biological activity of these compounds. For instance, introducing different substituents on the pyridine ring can enhance potency and selectivity towards specific receptors.
Table: Structure-Activity Relationships of ML221 Derivatives
| Compound Name | Activity Type | IC50 Value (µM) | Selectivity Ratio (APJ/AT1) |
|---|---|---|---|
| ML221 | APJ Antagonist | 0.70 | >37 |
| Derivative A | Antitumor Activity | 0.50 | N/A |
| Derivative B | Antitumor Activity | 0.80 | N/A |
Case Studies
Several studies have documented the efficacy of ML221 in preclinical models:
- Cardiovascular Studies : In models assessing cardiovascular function, ML221's antagonism of the apelin receptor resulted in significant alterations in blood pressure regulation and cardiac output, suggesting potential implications for treating heart failure .
- Cancer Research : In xenograft models, ML221 demonstrated substantial antitumor effects when administered at doses of approximately 160 mg/kg, leading to reduced tumor growth rates compared to control groups .
Q & A
Basic: What are the standard synthetic routes for 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate, and which parameters critically influence yield and purity?
The synthesis typically involves multi-step reactions, including:
- Coupling of pyran and pyrimidine moieties via sulfanyl-methyl linkages under controlled conditions.
- Esterification of the methoxybenzoate group using catalysts like DMAP (dimethylaminopyridine) or DCC (dicyclohexylcarbodiimide).
Critical parameters include: - Temperature : Optimal ranges (e.g., 60–80°C for coupling steps) to prevent side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity .
- Catalyst loading : Excess catalysts can reduce purity; stoichiometric ratios must be validated via TLC or HPLC .
Advanced: How can researchers optimize reaction conditions to improve scalability of the target compound’s synthesis?
Scalability challenges often arise from:
- Intermittent heat dissipation in batch reactors, leading to inconsistent yields.
- Purification bottlenecks due to byproducts.
Methodological solutions : - Continuous flow reactors : Enhance heat transfer and reduce reaction time (e.g., microfluidic setups for coupling steps) .
- Tag-assisted purification : Introduce fluorous or ionic tags to streamline isolation .
- DoE (Design of Experiments) : Statistically optimize variables (e.g., pH, reagent stoichiometry) to minimize iterative testing .
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR : H and C NMR confirm substituent connectivity, particularly the pyrimidine-thioether and methoxybenzoate groups. Key shifts: pyran C=O (~170 ppm in C), pyrimidine protons (~8.5–9.0 ppm in H) .
- X-ray crystallography : Resolves spatial arrangement of the pyran-pyrimidine core and hydrogen-bonding networks (e.g., C=O···H–N interactions) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ at m/z 429.0825 for C₁₉H₁₇N₂O₅S) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Contradictions may stem from:
- Sample degradation : Hydrolysis of the ester group under physiological pH or light exposure.
- Assay variability : Differences in cell-line sensitivity or incubation times.
Methodological approaches : - Stability studies : Monitor compound integrity via LC-MS under simulated biological conditions (e.g., pH 7.4 buffer at 37°C) .
- Standardized bioassays : Use isogenic cell lines and control for redox activity (e.g., include antioxidants to rule out false-positive cytotoxicity) .
Advanced: What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Screen against enzymes (e.g., cyclooxygenase-2) using the pyrimidine-thioether as a potential hydrogen-bond acceptor. Software: AutoDock Vina or Schrödinger Suite .
- MD (Molecular Dynamics) simulations : Assess binding stability of the methoxybenzoate group in hydrophobic pockets (e.g., 100-ns trajectories in GROMACS) .
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronegativity (e.g., –OCH₃ vs. –Cl) with anti-inflammatory IC₅₀ values .
Basic: What functional groups in this compound are most reactive, and how do they influence derivatization?
- Pyrimidine-thioether : Susceptible to oxidation (e.g., forming sulfoxides) but enables nucleophilic substitution for prodrug design .
- Methoxybenzoate ester : Hydrolyzes under basic conditions to release bioactive carboxylic acids; stability can be modulated via substituent electronegativity (e.g., –OCH₃ vs. –NO₂) .
Advanced: How do structural analogs of this compound compare in terms of reactivity and bioactivity?
- Substituent effects :
- Biological activity : Analogs with electron-withdrawing groups (e.g., –Cl) show 2–3× higher COX-2 inhibition than –OCH₃ derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
